Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that features a quinoline and thiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and exhibit diverse biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are known for their wide range of biological activities.
Uniqueness
Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to its combination of quinoline and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
380323-16-0 |
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Molecular Formula |
C21H16N4O3S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H16N4O3S/c1-2-28-20(27)18-12-29-21(24-18)25-19(26)14-11-17(16-9-5-6-10-22-16)23-15-8-4-3-7-13(14)15/h3-12H,2H2,1H3,(H,24,25,26) |
InChI Key |
SONVXKPCXOSCFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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